molecular formula C12H25ClN2O2 B597292 (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride CAS No. 1217478-55-1

(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride

Cat. No.: B597292
CAS No.: 1217478-55-1
M. Wt: 264.794
InChI Key: LZARVVALJLDDLV-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217478-55-1 . It has a molecular weight of 264.8 and its IUPAC name is tert-butyl (2S)-2-propyl-1-piperazinecarboxylate hydrochloride . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C12H25ClN2O2 . The InChI code for this compound is 1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1 .


Physical and Chemical Properties Analysis

This compound is a solid . . The computed properties of this compound include a LogP value of 3.06410 and a complexity of 236 .

Scientific Research Applications

Environmental Applications

  • Degradation of Chlorotriazine Pesticides : (S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride shows potential in environmental science, particularly in the degradation of chlorotriazine pesticides. These pesticides, often found in agricultural settings, are potential drinking water contaminants. Sulfate radicals, which exhibit high reactivity with such compounds, can degrade these persistent herbicides, with the tert-butyl group having a notable impact on the reaction rate. This is significant for environmental remediation and water purification processes (Lutze et al., 2015).

Synthesis and Chemical Properties

  • Synthesis of Pipecolic Acid Derivatives : Research demonstrates the use of tert-butyl groups, like in this compound, in the synthesis of pipecolic acid derivatives. These compounds have important implications in pharmaceutical chemistry and drug development (Purkayastha et al., 2010).
  • Development of Antagonists and Agonists : The compound's structure has been utilized in the development of various antagonists and agonists, particularly in the field of neuroscience. For example, its analogs have been used to develop selective antagonists at presynaptic and postsynaptic receptors (Fletcher et al., 1993).
  • Applications in Organic Synthesis : Its structure and chemical properties have been leveraged in various organic synthesis processes, such as in the preparation of neuropeptide Y antagonists, demonstrating its versatility in synthetic organic chemistry (Iida et al., 2005).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

tert-butyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZARVVALJLDDLV-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.